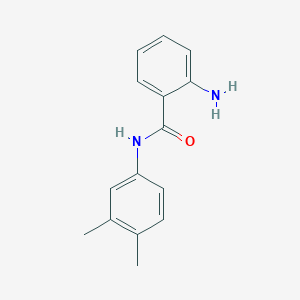

2-amino-N-(3,4-dimethylphenyl)benzamide

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-amino-N-(3,4-dimethylphenyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O/c1-10-7-8-12(9-11(10)2)17-15(18)13-5-3-4-6-14(13)16/h3-9H,16H2,1-2H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYCFCRRBRLVDGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)C2=CC=CC=C2N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10333058 | |

| Record name | 2-amino-N-(3,4-dimethylphenyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10333058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102630-81-9 | |

| Record name | 2-amino-N-(3,4-dimethylphenyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10333058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-amino-N-(3,4-dimethylphenyl)benzamide

This technical guide provides a comprehensive overview of the primary synthesis pathway for 2-amino-N-(3,4-dimethylphenyl)benzamide, a key intermediate in various chemical and pharmaceutical research areas. The document is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, quantitative data, and visual diagrams of the synthesis process.

Introduction

This compound belongs to the class of anthranilamides, which are recognized for their diverse biological activities and are pivotal building blocks in medicinal chemistry. The synthesis of this compound is of significant interest for the development of novel therapeutic agents. The most direct and widely utilized method for the preparation of N-substituted anthranilamides is the reaction of isatoic anhydride with a corresponding amine. This approach is favored for its efficiency and the commercial availability of the starting materials.

Core Synthesis Pathway

The principal synthesis route for this compound involves the nucleophilic acyl substitution reaction between isatoic anhydride and 3,4-dimethylaniline. The reaction proceeds via the nucleophilic attack of the primary amine of 3,4-dimethylaniline on one of the carbonyl groups of isatoic anhydride. This leads to the opening of the anhydride ring and the subsequent decarboxylation to yield the final amide product.

Caption: Reaction scheme for the synthesis of this compound.

Quantitative Data

The following table summarizes the key quantitative data for the reactants and the product in the proposed synthesis pathway.

| Compound | IUPAC Name | Molecular Formula | Molar Mass ( g/mol ) | Molar Ratio |

| Isatoic Anhydride | 2H-3,1-Benzoxazine-2,4(1H)-dione | C₈H₅NO₃ | 163.13 | 1.0 |

| 3,4-Dimethylaniline | 3,4-Dimethylaniline | C₈H₁₁N | 121.18 | 1.1 |

| Product | This compound | C₁₅H₁₆N₂O | 240.30 | 1.0 (Theoretical) |

Experimental Protocol

This section details a representative experimental procedure for the synthesis of this compound.

Materials and Reagents:

-

Isatoic anhydride (1.0 eq)

-

3,4-Dimethylaniline (1.1 eq)

-

N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

-

Deionized water

-

Standard laboratory glassware and apparatus (round-bottom flask, condenser, magnetic stirrer, heating mantle, filtration apparatus)

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve isatoic anhydride (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

-

Addition of Amine: To the stirred solution, add 3,4-dimethylaniline (1.1 eq) dropwise at room temperature.

-

Reaction: Heat the reaction mixture to 80-100 °C and maintain this temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). The reaction is characterized by the evolution of carbon dioxide gas.[1]

-

Workup: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.

-

Precipitation: Pour the reaction mixture into a beaker containing cold deionized water with stirring. The product will precipitate out of the solution.

-

Isolation: Collect the solid product by vacuum filtration and wash it thoroughly with deionized water to remove any residual solvent and unreacted starting materials.

-

Drying: Dry the isolated product in a vacuum oven at 50-60 °C until a constant weight is achieved.

-

Purification (Optional): If necessary, the crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Caption: A typical experimental workflow for the synthesis of the target compound.

Safety Considerations

-

Isatoic anhydride can be an irritant.

-

3,4-Dimethylaniline is toxic and should be handled with care.

-

The reaction should be performed in a well-ventilated fume hood.

-

Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.

This guide provides a foundational understanding of the synthesis of this compound. Researchers should adapt and optimize the described protocol based on their specific laboratory conditions and desired product purity.

References

An In-Depth Technical Guide to the Physicochemical Properties of 2-amino-N-(3,4-dimethylphenyl)benzamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of the compound 2-amino-N-(3,4-dimethylphenyl)benzamide. Due to a lack of extensive experimental data in publicly available literature for this specific molecule, this guide leverages data from structurally similar compounds and computational predictions to offer valuable insights for research and development purposes. The document includes tabulated summaries of physicochemical data, a detailed, plausible experimental protocol for its synthesis, and a representative diagram of a potential biological signaling pathway in which benzamide derivatives have been implicated. This guide is intended to serve as a foundational resource for scientists and professionals engaged in drug discovery and development involving benzamide scaffolds.

Introduction

This compound is a chemical compound belonging to the benzamide class of molecules. Benzamides are a significant scaffold in medicinal chemistry, with various derivatives exhibiting a wide range of biological activities. The structure of this compound, featuring an aminobenzoyl group coupled with a dimethylaniline moiety, suggests its potential for interacting with biological targets and makes it a molecule of interest for further investigation. This guide aims to consolidate the available information and provide a robust starting point for its scientific exploration.

Physicochemical Properties

Table 1: Chemical Identifiers

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 102630-81-9 |

| Molecular Formula | C₁₅H₁₆N₂O |

| Molecular Weight | 240.30 g/mol |

| Canonical SMILES | CC1=CC(=C(C=C1)NC(=O)C2=CC=CC=C2N)C |

Table 2: Predicted Physicochemical Properties

| Property | Predicted Value | Notes and Rationale |

| Melting Point (°C) | 140 - 160 | Based on melting points of similar substituted benzamides. The presence of amino and methyl groups can influence crystal lattice packing. |

| Boiling Point (°C) | > 350 | Estimated based on the high molecular weight and aromatic nature, suggesting strong intermolecular forces. |

| Water Solubility | Poorly soluble | The molecule has a significant non-polar surface area due to the two aromatic rings, which is expected to limit its solubility in water. The amino and amide groups will contribute to some minimal solubility. |

| LogP | 2.5 - 3.5 | The octanol-water partition coefficient is predicted to be in this range, indicating a moderate lipophilicity, which is often favorable for drug-like molecules. |

| pKa (acidic) | ~16-18 | The N-H proton of the amide is very weakly acidic. |

| pKa (basic) | ~4-5 | The primary amino group on the benzoyl ring is the most basic site. The anilino nitrogen's basicity is significantly reduced due to resonance with the carbonyl group. |

Experimental Protocols

While a specific, published synthesis protocol for this compound was not found, a standard and reliable method for its preparation would involve the coupling of 2-aminobenzoic acid (or a protected derivative) with 3,4-dimethylaniline.

Synthesis of this compound

Objective: To synthesize this compound via amide bond formation.

Materials:

-

2-aminobenzoic acid

-

3,4-dimethylaniline

-

Thionyl chloride (SOCl₂) or a suitable coupling agent (e.g., HATU, HOBt/EDC)

-

Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

-

Triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA)

-

Saturated sodium bicarbonate solution

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate for chromatography elution

Procedure:

-

Acid Chloride Formation (Method A):

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 2-aminobenzoic acid (1.0 eq) in anhydrous DCM.

-

Add thionyl chloride (1.2 eq) dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, or until the starting material is consumed (monitored by TLC).

-

Remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude 2-aminobenzoyl chloride.

-

-

Amide Coupling (Method A):

-

Dissolve the crude 2-aminobenzoyl chloride in anhydrous DCM.

-

In a separate flask, dissolve 3,4-dimethylaniline (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM.

-

Add the acid chloride solution dropwise to the aniline solution at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

-

Amide Coupling (Method B - Using a Coupling Agent):

-

In a round-bottom flask, dissolve 2-aminobenzoic acid (1.0 eq), 3,4-dimethylaniline (1.0 eq), HATU (1.2 eq), and HOBt (1.2 eq) in anhydrous DMF or DCM.

-

Add DIPEA (2.0 eq) to the mixture.

-

Stir the reaction at room temperature for 12-24 hours.

-

-

Work-up and Purification:

-

Quench the reaction mixture by adding saturated sodium bicarbonate solution.

-

Extract the aqueous layer with DCM (3 x volume).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate as the eluent.

-

-

Characterization:

-

Confirm the identity and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

-

Potential Biological Activity and Signaling Pathways

Benzamide derivatives are known to interact with a variety of biological targets and have been investigated for their potential as therapeutic agents. Notably, some benzamides have been identified as inhibitors of the Hedgehog (Hh) signaling pathway . The Hh pathway is crucial during embryonic development and its aberrant activation in adults is linked to the development and progression of several types of cancer.

The canonical Hh signaling pathway is initiated by the binding of a Hedgehog ligand (e.g., Sonic Hedgehog, Shh) to the Patched (PTCH1) receptor. This binding relieves the inhibition of Smoothened (SMO), a G protein-coupled receptor-like protein. Activated SMO then triggers a downstream signaling cascade that ultimately leads to the activation of the GLI family of transcription factors (GLI1, GLI2, GLI3), which translocate to the nucleus and induce the expression of target genes involved in cell proliferation, survival, and differentiation.

Many benzamide-based Hh pathway inhibitors act by directly binding to and antagonizing the SMO receptor. A diagram illustrating this potential mechanism of action is provided below.

Caption: Potential inhibition of the Hedgehog signaling pathway by this compound.

Experimental Workflow for Assessing Pathway Inhibition

To determine if this compound inhibits the Hedgehog pathway, a series of in vitro experiments could be conducted.

Caption: Workflow for evaluating Hedgehog pathway inhibition.

Conclusion

This compound is a compound with potential for further investigation in the field of medicinal chemistry. While specific experimental data is currently limited, this guide provides a solid foundation of predicted physicochemical properties, a viable synthetic route, and a plausible biological target. The information presented herein should facilitate future research into this and related benzamide derivatives, aiding in the design and development of novel therapeutic agents. It is recommended that the predicted properties be experimentally verified to provide a more complete and accurate profile of this compound.

Biological Activity of 2-amino-N-(3,4-dimethylphenyl)benzamide Derivatives: A Technical Guide for Drug Discovery Professionals

Disclaimer: Direct experimental data on the biological activity of 2-amino-N-(3,4-dimethylphenyl)benzamide derivatives is limited in publicly available scientific literature. This guide provides a comprehensive overview based on the activities of structurally related 2-aminobenzamide and N-arylbenzamide analogs, offering valuable insights for researchers, scientists, and drug development professionals. The information presented herein is intended to serve as a foundational resource for hypothesis generation and experimental design.

Introduction

The benzamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds with a wide range of therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory properties. The 2-aminobenzamide moiety, in particular, has attracted significant attention as a versatile pharmacophore for the development of targeted therapies, especially in oncology. This technical guide focuses on the potential biological activities of derivatives of this compound, drawing parallels from closely related analogs to elucidate their potential mechanisms of action, and to provide a framework for future research and development.

Anticancer and Kinase Inhibitory Potential

Derivatives of the 2-aminobenzamide and N-arylbenzamide core have demonstrated significant potential as anticancer agents, often through the inhibition of key protein kinases involved in cancer cell proliferation, survival, and metastasis. While specific data for the this compound core is not available, the following sections summarize the activities of analogous compounds.

Quantitative Data: Cytotoxicity of Structurally Related Benzamide Derivatives

The following table summarizes the in vitro cytotoxic activity (IC50 values) of various 2-aminobenzamide and N-arylbenzamide derivatives against several human cancer cell lines. This data provides a comparative perspective on the potential potency of derivatives from the this compound scaffold.

| Compound Class | Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| 2-Aminobenzamide | Bearing benzothiazole and phenylamine moiety (Compound 3a) | A549 (Lung Carcinoma) | 24.59 | [1][2] |

| 2-Aminobenzamide | Bearing benzothiazole and phenylamine moiety (Compound 3c) | A549 (Lung Carcinoma) | 29.59 | [1][2] |

| 2-Amino-N-methoxybenzamide | Pyrimidine derivative (Compound 5d) | Non-small cell lung cancer | 0.095 | [3] |

| 2-Amino-N-methoxybenzamide | Pyrimidine derivative (Compound 5h) | Non-small cell lung cancer | 0.071 | [3] |

| N-Aryl-1,3,4-oxadiazol-2-amine | N-(2,4-Dimethylphenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine (4s) | MDA-MB-435 (Melanoma) | Growth Percent: 15.43 | [4] |

| N-Aryl-1,3,4-oxadiazol-2-amine | N-(2,4-Dimethylphenyl)-5-(4-hydroxyphenyl)-1,3,4-oxadiazol-2-amine (4u) | MDA-MB-435 (Melanoma) | Growth Percent: 6.82 | [4] |

| Imidazole-based N-Phenylbenzamide | Derivative 4e | A549 (Lung), HeLa (Cervical), MCF-7 (Breast) | 8.9, 11.1, 9.2 | [5] |

| Imidazole-based N-Phenylbenzamide | Derivative 4f | A549 (Lung), HeLa (Cervical), MCF-7 (Breast) | 7.5, 9.3, 8.9 | [5] |

Potential Signaling Pathways

Based on studies of related compounds, this compound derivatives may exert their anticancer effects by targeting various signaling pathways crucial for tumor growth and survival. A likely mechanism of action is the inhibition of protein kinases.

Caption: Postulated inhibition of key oncogenic signaling pathways.

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to evaluate the biological activity of novel anticancer compounds. These protocols are generalized from various sources and can be adapted for the specific investigation of this compound derivatives.

Synthesis of 2-aminobenzamide Derivatives

A general method for the synthesis of 2-aminobenzamide derivatives involves the reaction of isatoic anhydride with the corresponding amine.

Caption: General synthetic workflow for 2-aminobenzamide derivatives.

Detailed Protocol:

-

Dissolve isatoic anhydride (1 equivalent) and 3,4-dimethylaniline (1 equivalent) in a suitable solvent such as dimethylformamide (DMF).

-

Heat the reaction mixture under reflux for a specified period (typically 2-6 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Collect the precipitated product by filtration, wash with water, and dry.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to obtain the pure this compound derivative.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity of potential medicinal agents.

Caption: Workflow for a typical MTT cytotoxicity assay.

Detailed Protocol:

-

Cell Seeding: Seed human cancer cells (e.g., A549, MCF-7, HCT116) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the existing medium with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: After the incubation period, add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

In Vitro Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of a specific protein kinase.

Caption: General workflow for an in vitro kinase inhibition assay.

Detailed Protocol:

-

Reaction Setup: In a microplate, prepare a reaction mixture containing the purified recombinant kinase, a suitable buffer, and the specific substrate peptide.

-

Compound Addition: Add the test compounds at a range of concentrations to the reaction wells. Include a vehicle control (DMSO) and a known kinase inhibitor as a positive control.

-

Reaction Initiation: Initiate the kinase reaction by adding ATP (often radiolabeled, e.g., [γ-33P]ATP, or in a system with a luminescence-based ATP detection reagent).

-

Incubation: Incubate the plate at 30°C for a defined period (e.g., 30-60 minutes).

-

Reaction Termination and Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This can be done by measuring radioactivity, luminescence, or fluorescence, depending on the assay format.

-

Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control and determine the IC50 value.

Conclusion and Future Directions

While direct experimental evidence for the biological activity of this compound derivatives is currently lacking, the extensive research on structurally related 2-aminobenzamide and N-arylbenzamide analogs strongly suggests their potential as promising anticancer agents and kinase inhibitors. The data and protocols presented in this guide provide a solid foundation for initiating research into this specific chemical space.

Future studies should focus on the synthesis of a library of this compound derivatives and their systematic evaluation in a panel of cancer cell lines. Subsequent mechanistic studies on the most potent compounds will be crucial to identify their specific molecular targets and signaling pathways. Such a focused effort will be instrumental in unlocking the therapeutic potential of this promising class of compounds.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. chemrevlett.com [chemrevlett.com]

- 4. Synthesis and anticancer activity of N-aryl-5-substituted-1,3,4-oxadiazol-2-amine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 2-Aminobenzothiazoles in anticancer drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]

Potential Therapeutic Targets of 2-amino-N-(3,4-dimethylphenyl)benzamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the potential therapeutic targets of the novel compound 2-amino-N-(3,4-dimethylphenyl)benzamide. While direct experimental data on this specific molecule is not yet available in published literature, its structural motifs—a 2-aminobenzamide core and an N-aryl substitution—are features of numerous biologically active compounds. By examining the structure-activity relationships (SAR) of closely related analogues, this document extrapolates potential mechanisms of action and therapeutic targets. The primary therapeutic areas identified for benzamide derivatives include oncology, infectious diseases, and inflammatory conditions. This guide summarizes key quantitative data from related compounds, details relevant experimental protocols for target validation, and provides visual workflows and pathway diagrams to support future research and drug development efforts.

Introduction

This compound is a small molecule belonging to the benzamide class of compounds. The benzamide scaffold is a "privileged structure" in medicinal chemistry, frequently appearing in a wide array of clinically approved drugs with diverse therapeutic applications.[1] The 2-amino substitution is a key feature of many bioactive molecules, including histone deacetylase (HDAC) inhibitors, while the N-aryl group is critical for modulating potency and selectivity across various targets. This guide explores the most probable therapeutic targets for this compound based on an analysis of its structural analogues.

Potential Therapeutic Areas and Targets

Based on extensive literature review of structurally similar compounds, the most promising therapeutic applications for this compound are in oncology, infectious diseases, and inflammation.

Oncology

The 2-aminobenzamide scaffold is a well-established pharmacophore in anticancer agents, most notably as a zinc-binding group in HDAC inhibitors. Furthermore, related N-aryl benzamides have been shown to target various protein kinases and protein-protein interactions crucial for cancer progression.

-

Histone Deacetylase (HDAC) Inhibition: The ortho-amino group on the benzamide ring can act as a chelating moiety for the zinc ion in the active site of HDAC enzymes. Inhibition of HDACs leads to hyperacetylation of histones and other proteins, resulting in chromatin relaxation, altered gene expression, cell cycle arrest, and apoptosis in cancer cells. Several 2-aminobenzamide derivatives have demonstrated potent pan-HDAC or isoform-selective inhibitory activity.[2]

-

Protein Kinase Inhibition: Various substituted benzamides have been identified as inhibitors of protein kinases that are critical for tumor growth, angiogenesis, and metastasis. Potential kinase targets for this compound, based on analogue studies, include:

-

VEGFR-2: Vascular Endothelial Growth Factor Receptor 2 is a key mediator of angiogenesis. Inhibition of VEGFR-2 can starve tumors of their blood supply.[3]

-

PI3Kα: Phosphoinositide 3-kinase alpha is a central node in a signaling pathway that promotes cell survival and proliferation.[3]

-

c-MET: The mesenchymal-epithelial transition factor is a receptor tyrosine kinase whose dysregulation is implicated in numerous cancers.[3]

-

BCR-ABL: This fusion protein is the hallmark of Chronic Myeloid Leukemia (CML), and its inhibition is a validated therapeutic strategy.[4]

-

-

Inhibition of Protein-Protein Interactions: Bis-benzamide derivatives have been shown to inhibit the interaction between the Androgen Receptor (AR) and its coactivators, a key driver in prostate cancer.[5] The N-aryl group of this compound could potentially mediate such interactions.

Antimicrobial Activity

A number of 2-aminobenzamide derivatives have been synthesized and evaluated for their activity against a range of bacterial and fungal pathogens.[6][7][8] While specific molecular targets in microorganisms are often not fully elucidated in initial studies, this represents a significant area of therapeutic potential. The mechanism could involve inhibition of essential microbial enzymes or disruption of cell wall integrity.

Anti-inflammatory and Analgesic Activity

Derivatives of 2-aminobenzamide have been reported to possess analgesic and anti-inflammatory properties.[9][10] One study noted that the analgesic effects were not mediated by the inhibition of prostaglandin synthesis, suggesting a mechanism distinct from traditional NSAIDs.[10] A potential mechanism is the inhibition of albumin denaturation, a marker of anti-inflammatory activity.[9]

Quantitative Data for Structurally Related Compounds

The following table summarizes the biological activity of various benzamide derivatives that are structurally related to this compound. This data provides a benchmark for assessing the potential potency of the target compound.

| Compound Class | Specific Compound/Derivative | Target/Assay | Activity (IC50/GI50/MIC) | Reference |

| Anticancer | 2-aminobenzothiazole-TZD hybrid (Compound 20) | VEGFR-2 Kinase | 0.15 µM | [3] |

| 2-aminobenzothiazole-CT hybrid (Compound 21) | VEGFR-2 Kinase | 0.19 µM | [3] | |

| 2-aminobenzothiazole derivative (Compound 25) | c-MET Kinase | 17.6 nM | [3] | |

| 2-aminobenzothiazole derivative (Compound 54) | PI3Kα Kinase | 1.03 nM | [3] | |

| Pyrimidine-carboxamide (CHMFL-ABL-053) | ABL1 Kinase | 70 nM | [4] | |

| Pyrimidine-carboxamide (CHMFL-ABL-053) | K562 CML Cell Line | 14 nM (GI50) | [4] | |

| Bis-benzamide (Compound 14d) | LNCaP Prostate Cancer Cells | 16 nM | [5] | |

| Antimicrobial | 2-Amino-N-(4-methoxyphenyl)benzamide (Compound 5) | Aspergillus fumigatus | More potent than Clotrimazole | [6][7] |

| Anti-inflammatory | 2-amino-N-phenethylbenzamides | Albumin Denaturation | IC50 values comparable to Diclofenac | [9] |

Experimental Protocols

The following are detailed methodologies for key experiments that would be essential for identifying and validating the therapeutic targets of this compound.

In Vitro Kinase Inhibition Assay (Example: VEGFR-2)

This protocol is designed to determine the concentration at which the compound inhibits 50% of the activity of a specific protein kinase.

-

Reagents and Materials: Recombinant human VEGFR-2 kinase domain, ATP, polypeptide substrate (e.g., poly(Glu, Tyr) 4:1), 96-well microplates, kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20), this compound stock solution in DMSO, and a detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega).

-

Procedure:

-

Prepare serial dilutions of this compound in kinase buffer. The final DMSO concentration should not exceed 1%.

-

Add 5 µL of the diluted compound or vehicle (DMSO) to the wells of a 96-well plate.

-

Add 10 µL of a solution containing the substrate and ATP to each well.

-

Initiate the reaction by adding 10 µL of recombinant VEGFR-2 enzyme solution.

-

Incubate the plate at 30°C for 60 minutes.

-

Stop the reaction and quantify the amount of ADP produced using the ADP-Glo™ detection reagents as per the manufacturer's protocol.

-

Measure luminescence using a plate reader.

-

-

Data Analysis: Convert luminescence readings to percent inhibition relative to the vehicle control. Plot percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cellular Antiproliferative Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

-

Reagents and Materials: Human cancer cell line (e.g., HCT-116), complete culture medium (e.g., DMEM with 10% FBS), 96-well cell culture plates, this compound, DMSO, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS), and solubilization buffer (e.g., 10% SDS in 0.01 M HCl).

-

Procedure:

-

Seed cells into a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.

-

Treat the cells with serial dilutions of the compound in fresh medium. Include a vehicle control (DMSO).

-

Incubate for 72 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

Add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis: Calculate the percentage of cell growth inhibition compared to the vehicle control. Determine the GI50 (concentration for 50% growth inhibition) by plotting the percentage of inhibition against the compound concentration.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This method determines the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.

-

Reagents and Materials: Bacterial or fungal strain (e.g., Staphylococcus aureus), appropriate broth medium (e.g., Mueller-Hinton Broth), 96-well microplates, this compound, and a bacterial inoculum standardized to approximately 5 x 10⁵ CFU/mL.

-

Procedure:

-

Perform a serial two-fold dilution of the compound in the broth medium directly in the wells of a 96-well plate.

-

Add 50 µL of the standardized microbial inoculum to each well.

-

Include a positive control (microbe, no compound) and a negative control (broth, no microbe).

-

Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

Determine the MIC by visual inspection for the lowest concentration of the compound that completely inhibits microbial growth.

-

Visualizations: Workflows and Pathways

The following diagrams illustrate a potential experimental workflow for target deconvolution and a hypothetical signaling pathway that could be inhibited by this compound.

Caption: Experimental workflow for target identification.

Caption: Hypothetical inhibition of the VEGFR-2 signaling pathway.

Conclusion

While direct experimental evidence for the therapeutic targets of this compound is currently lacking, a systematic analysis of its structural analogues provides a strong foundation for future investigation. The most promising avenues for research lie in its potential as an anticancer agent, likely through the inhibition of protein kinases or histone deacetylases. Furthermore, its potential as an antimicrobial and anti-inflammatory agent warrants exploration. The experimental protocols and workflows outlined in this guide provide a clear roadmap for elucidating the precise mechanism of action and validating the therapeutic potential of this compound. Continued investigation into this and related benzamide derivatives is a promising strategy for the development of novel therapeutics.

References

- 1. walshmedicalmedia.com [walshmedicalmedia.com]

- 2. researchgate.net [researchgate.net]

- 3. 2-Aminobenzothiazoles in anticancer drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of 2-((3-Amino-4-methylphenyl)amino)-N-(2-methyl-5-(3-(trifluoromethyl)benzamido)phenyl)-4-(methylamino)pyrimidine-5-carboxamide (CHMFL-ABL-053) as a Potent, Selective, and Orally Available BCR-ABL/SRC/p38 Kinase Inhibitor for Chronic Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A Structure—Activity Relationship Study of Bis-Benzamides as Inhibitors of Androgen Receptor—Coactivator Interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site [mdpi.com]

- 7. Synthesis and biological evaluation of 2-aminobenzamide derivatives as antimicrobial agents: opening/closing pharmacophore site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. 2-Amino- N-Phenethylbenzamides for Irritable Bowel Syndrome Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Structure-analgesic activity relationships in a set of 2-aminobenzamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Solubility of 2-amino-N-(3,4-dimethylphenyl)benzamide in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for determining the solubility of 2-amino-N-(3,4-dimethylphenyl)benzamide in various organic solvents. Due to the absence of publicly available quantitative solubility data for this specific compound, this document focuses on the experimental protocols and data presentation frameworks necessary for its determination and analysis.

Introduction

This compound is an organic compound whose solubility characteristics are crucial for its application in drug development, chemical synthesis, and formulation science. Understanding its behavior in different organic solvents is fundamental for processes such as purification, crystallization, and the preparation of pharmaceutical dosage forms. This guide outlines the standardized experimental procedures for quantifying the solubility of this compound and provides templates for the systematic presentation of the resulting data.

Theoretical Framework of Solubility

The solubility of a solid solute in a liquid solvent is governed by the principle of "like dissolves like," which relates to the polarity of the solute and solvent molecules. The process of dissolution involves the breaking of intermolecular forces in the solute crystal lattice and the formation of new interactions between the solute and solvent molecules. For this compound, the presence of both polar (amino and amide groups) and non-polar (dimethylphenyl and benzene rings) moieties suggests a nuanced solubility profile across a range of organic solvents. Factors influencing solubility include temperature, pressure, and the presence of impurities.

Experimental Determination of Solubility

The following protocols describe the common methods for determining the solubility of a solid organic compound in an organic solvent.

3.1. Shake-Flask Method (Equilibrium Method)

This is a widely used method for determining the equilibrium solubility of a compound.

Experimental Protocol:

-

Preparation: An excess amount of solid this compound is added to a known volume of the selected organic solvent in a sealed, thermostated vessel (e.g., a screw-cap vial or flask).

-

Equilibration: The mixture is agitated (e.g., using a magnetic stirrer or an orbital shaker) at a constant temperature for a sufficient period to ensure that equilibrium is reached. This can take several hours to days.

-

Phase Separation: Once equilibrium is achieved, the agitation is stopped, and the undissolved solid is allowed to settle. A sample of the supernatant saturated solution is then carefully withdrawn using a syringe fitted with a filter (e.g., a 0.45 µm PTFE filter) to prevent any solid particles from being transferred.

-

Quantification: The concentration of this compound in the filtered saturated solution is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC), UV-Vis Spectroscopy, or gravimetric analysis after solvent evaporation.

-

Replication: The experiment should be repeated at least three times to ensure the reproducibility of the results.

3.2. High-Throughput Screening (HTS) Methods

For rapid screening of solubility in multiple solvents, automated HTS methods can be employed.

Experimental Protocol:

-

Sample Preparation: A stock solution of this compound in a suitable solvent (e.g., DMSO) is prepared.

-

Dispensing: Aliquots of the stock solution are dispensed into a multi-well plate. The solvent is then evaporated to leave a thin film of the compound in each well.

-

Solvent Addition: A known volume of each test organic solvent is added to the wells.

-

Equilibration and Measurement: The plate is sealed and agitated at a constant temperature. The concentration of the dissolved compound is measured at various time points using an integrated analytical system, such as a plate reader with UV-Vis detection, until a plateau is reached, indicating equilibrium.

Below is a diagram illustrating the general workflow for solubility determination.

Caption: General workflow for the experimental determination of solubility.

Data Presentation

Quantitative solubility data should be presented in a clear and organized manner to facilitate comparison and analysis.

Table 1: Solubility of this compound in Various Organic Solvents at 25°C

| Organic Solvent | Dielectric Constant (at 20°C) | Solubility ( g/100 mL) | Solubility (mol/L) |

| Methanol | 32.7 | Data to be determined | Data to be determined |

| Ethanol | 24.5 | Data to be determined | Data to be determined |

| Acetone | 20.7 | Data to be determined | Data to be determined |

| Dichloromethane | 9.1 | Data to be determined | Data to be determined |

| Ethyl Acetate | 6.0 | Data to be determined | Data to be determined |

| Toluene | 2.4 | Data to be determined | Data to be determined |

| Hexane | 1.9 | Data to be determined | Data to be determined |

Table 2: Temperature Dependence of Solubility of this compound in Ethanol

| Temperature (°C) | Solubility ( g/100 mL) |

| 10 | Data to be determined |

| 25 | Data to be determined |

| 40 | Data to be determined |

| 60 | Data to be determined |

Logical Relationships in Solubility Screening

A systematic approach to solubility screening involves classifying solvents and interpreting the results to understand the physicochemical properties of the compound.

The following diagram illustrates a decision-making process for classifying the solubility of a compound.

Caption: Decision tree for classifying compound solubility.

Conclusion

Technical Whitepaper: Molecular Structure and Conformation of Benzamide Derivatives

Disclaimer: Detailed crystallographic and conformational data for the specific molecule, 2-amino-N-(3,4-dimethylphenyl)benzamide, is not available in public literature based on the conducted search. However, a comprehensive analysis of the closely related compound, N-(3,4-dimethylphenyl)benzamide , has been performed, for which crystallographic data is publicly accessible[1]. This guide provides a detailed examination of this analogue to serve as a structural reference for researchers.

The requested molecule, this compound, has the following chemical structure:

Caption: 2D structure of this compound.

Molecular Structure and Conformation of N-(3,4-Dimethylphenyl)benzamide

This section details the experimentally determined solid-state structure of N-(3,4-dimethylphenyl)benzamide (N34DMPBA), a structural analogue of the target compound. The analysis is based on single-crystal X-ray diffraction data.

Conformation

The determined structure of N-(3,4-dimethylphenyl)benzamide reveals specific conformational features. The conformation of the N—H bond is anti to the meta-methyl substituent on the aniline ring. This arrangement is similar to that observed in N-(3,4-dichlorophenyl)benzamide but contrasts with the syn conformation seen in N-(3,4-dimethylphenyl)acetamide[1]. The bond parameters are generally consistent with those found in other benzanilide structures[1].

In the crystal lattice, molecules are organized into a column-like structure extending along the a-axis, a packing arrangement facilitated by intermolecular N—H⋯O hydrogen bonds[1].

Crystallographic Data

The compound was analyzed using single-crystal X-ray diffraction. The key crystallographic and data collection parameters are summarized below.

| Parameter | Value |

| Chemical Formula | C₁₅H₁₅NO |

| Formula Weight | 225.28 |

| Crystal System | Orthorhombic |

| Space Group | Pbca |

| a (Å) | 9.1082 (2) |

| b (Å) | 9.8123 (2) |

| c (Å) | 28.5126 (8) |

| V (ų) | 2548.24 (10) |

| Z | 8 |

| Temperature (K) | 295 (2) |

| Radiation | Mo Kα |

| μ (mm⁻¹) | 0.07 |

| Reflections Collected | 21605 |

| Independent Reflections | 2527 |

| R[F² > 2σ(F²)] | 0.058 |

| wR(F²) | 0.194 |

| Goodness-of-fit (S) | 0.97 |

| Table 1: Crystallographic data and refinement details for N-(3,4-dimethylphenyl)benzamide[1]. |

Intermolecular Interactions

The primary intermolecular force governing the crystal packing of N-(3,4-dimethylphenyl)benzamide is hydrogen bonding. Specifically, N—H⋯O hydrogen bonds link adjacent molecules, forming a stable, repeating chain that propagates through the crystal.

Caption: Intermolecular hydrogen bonding in N-(3,4-dimethylphenyl)benzamide.

Experimental Protocols

The following section outlines the methodology used for the synthesis and structural determination of N-(3,4-dimethylphenyl)benzamide.

Synthesis and Crystallization

The title compound was prepared according to established literature methods[1]. Single crystals suitable for X-ray diffraction were obtained by slow evaporation from an ethanolic solution[1].

X-ray Data Collection and Structure Refinement

A suitable single crystal was mounted on an Oxford Diffraction Xcalibur System diffractometer for data collection at 295 K[1]. The structure was solved using direct methods and refined on F² by a full-matrix least-squares technique. Hydrogen atoms bonded to carbon were placed in geometrically calculated positions and treated as riding atoms. The final refinement statistics confirm the quality of the determined structure[1].

Caption: Experimental workflow for structural analysis.

Conclusion

While direct experimental data for this compound remains elusive in the surveyed literature, the detailed crystallographic analysis of the analogue N-(3,4-dimethylphenyl)benzamide provides valuable structural insights. The conformation is characterized by an anti arrangement of the N-H bond relative to the meta-methyl group, and its crystal structure is stabilized by intermolecular N—H⋯O hydrogen bonds[1]. This information serves as a robust starting point for researchers and drug development professionals interested in this class of compounds, forming a basis for computational modeling and guiding future experimental work.

References

The Emerging Role of 2-amino-N-(3,4-dimethylphenyl)benzamide in Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 2-aminobenzamide scaffold is a privileged structure in medicinal chemistry, serving as a versatile backbone for the design and synthesis of a diverse array of therapeutic agents. Its inherent structural features, including a primary aromatic amine and an amide linkage, offer multiple points for chemical modification, enabling the fine-tuning of physicochemical properties and biological activities. This technical guide delves into the core aspects of 2-amino-N-(3,4-dimethylphenyl)benzamide, a specific derivative within this class, and explores its potential in drug discovery by examining the broader context of its chemical analogues. While direct and extensive research on this particular molecule is nascent, the activities of its structural relatives provide a strong rationale for its investigation as a valuable building block in the development of novel therapeutics.

Synthesis and Physicochemical Properties

The synthesis of 2-aminobenzamide derivatives is often achieved through the reaction of isatoic anhydride with an appropriate aniline. This method provides a straightforward and efficient route to the core scaffold. The physicochemical properties of the parent compound and its analogues are crucial for their pharmacokinetic and pharmacodynamic profiles.

Table 1: Physicochemical Properties of this compound and Related Analogues

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Notes |

| This compound | C₁₅H₁₆N₂O | 240.30 | 102630-81-9 | The core compound of interest.[1] |

| 2-amino-N-(3,4-dimethoxyphenyl)benzamide | C₁₅H₁₆N₂O₃ | 272.30 | Not specified | An analogue with dimethoxy substitution, evaluated for antimicrobial activity.[2][3] |

| 2-amino-N-(p-tolyl)benzamide | C₁₄H₁₄N₂O | 226.27 | Not specified | A positional isomer analogue.[2] |

| N-(3,4-dimethylphenyl)benzamide | C₁₅H₁₅NO | 225.28 | Not specified | A related compound lacking the 2-amino group, with determined crystal structure.[4] |

Experimental Protocols

A generalized protocol for the synthesis of 2-aminobenzamide derivatives from isatoic anhydride is described below.

Protocol 1: General Synthesis of 2-aminobenzamide Derivatives

-

Reaction Setup: A mixture of isatoic anhydride (1.0 eq.) and the corresponding aniline derivative (e.g., 3,4-dimethylaniline, 1.1 eq.) is prepared in a suitable solvent, such as dimethylformamide (DMF).

-

Heating: The reaction mixture is heated under reflux for a specified period, typically ranging from 2 to 6 hours, or subjected to microwave irradiation for a shorter duration (e.g., 4-10 minutes at 280-400 W).[2][3]

-

Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature and poured into ice-cold water.

-

Isolation: The resulting precipitate is collected by filtration, washed with distilled water, and dried.

-

Purification: The crude product is purified by recrystallization from an appropriate solvent, such as ethanol or benzene, to yield the desired 2-aminobenzamide derivative.[2]

-

Characterization: The structure and purity of the final compound are confirmed by spectroscopic methods, including IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry.[2][3]

Medicinal Chemistry Applications of the 2-Aminobenzamide Scaffold

Derivatives of the 2-aminobenzamide core have been explored for a wide range of therapeutic applications, highlighting the scaffold's potential.

Antimicrobial Activity

Several studies have investigated 2-aminobenzamide derivatives for their antibacterial and antifungal properties. The substitution pattern on the N-phenyl ring plays a significant role in determining the antimicrobial spectrum and potency. For instance, certain derivatives have shown moderate to good activity against various bacterial and fungal strains.[3]

Table 2: Antimicrobial Activity of Selected 2-Aminobenzamide Analogues

| Compound | Test Organism | Inhibition Zone (mm) |

| 2-Amino-N-(3,4-dichlorophenyl)benzamide | Mycobacterium tuberculosis | Good activity |

| Compound 5 (a 2-aminobenzamide derivative) | Aspergillus fumigatus | Excellent activity (more potent than Clotrimazole) |

Note: Specific quantitative data for this compound is not available in the reviewed literature. The data presented is for illustrative analogues.

Anticancer and Immuno-oncology Potential

The benzamide scaffold is present in numerous anticancer agents. Derivatives of 2-aminobenzamide have been investigated as potential antiproliferative agents.[5] Notably, the benzamide moiety has been incorporated into molecules designed as inhibitors of the programmed cell death-1 (PD-1)/programmed cell death-ligand 1 (PD-L1) interaction, a critical immune checkpoint in cancer therapy.[6] One potent compound from a benzamide series, D2, exhibited an IC50 of 16.17 nM in a PD-1/PD-L1 inhibition assay.[6] This suggests that the this compound scaffold could be a valuable starting point for the design of novel immune checkpoint inhibitors.

Table 3: In Vitro Activity of a Representative Benzamide-based PD-L1 Inhibitor

| Compound | Assay | IC₅₀ (nM) |

| D2 | PD-1/PD-L1 Inhibition | 16.17 |

Note: D2 is a complex benzamide derivative, not this compound.

Antiviral Activity

Recent research has identified 2-aminobenzamide derivatives as potent inhibitors of the HIV-1 Viral infectivity factor (Vif).[7] Vif is a crucial protein for HIV-1 replication, making it an attractive target for antiviral drug development. A series of 2-amino-N-(2-methoxyphenyl)-6-((4-nitrophenyl)sulfonyl)benzamide derivatives were synthesized and evaluated, with some compounds showing efficient inhibition of virus replication with EC50 values in the low micromolar range.[7]

Table 4: Antiviral Activity of Representative 2-Aminobenzamide Derivatives against HIV-1

| Compound | EC₅₀ (µM) |

| Compound 5 | 9.81 |

| Compound 16 | 4.62 |

Note: These compounds have a different substitution pattern compared to this compound.

Other Therapeutic Areas

The versatility of the benzamide scaffold extends to other therapeutic areas. Benzamide derivatives have been investigated as glucokinase activators for the treatment of diabetes, anticonvulsants, and agents targeting the central nervous system.[8][9]

Signaling Pathways and Mechanisms of Action

The diverse biological activities of 2-aminobenzamide derivatives are a result of their interaction with various biological targets. For instance, as PD-1/PD-L1 inhibitors, they would function by disrupting the interaction between these two proteins, thereby restoring the antitumor activity of T cells.

Caption: Proposed mechanism of action for a 2-aminobenzamide analogue as a PD-L1 inhibitor.

Experimental Workflow for Synthesis and Screening

The general workflow for the discovery of bioactive 2-aminobenzamide derivatives involves a multi-step process from synthesis to biological evaluation.

References

- 1. This compound | 102630-81-9 [amp.chemicalbook.com]

- 2. Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. N-(3,4-Dimethylphenyl)benzamide - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Design, Synthesis, and Evaluation of PD-1/PD-L1 Antagonists Bearing a Benzamide Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, synthesis, and biological evaluation of 2-amino-N-(2-methoxyphenyl)-6-((4-nitrophenyl)sulfonyl)benzamide derivatives as potent HIV-1 Vif inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. walshmedicalmedia.com [walshmedicalmedia.com]

- 9. Development of antidiabetic drugs from benzamide derivatives as glucokinase activator: A computational approach - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Discovery of Novel Benzamide Derivatives for Drug Development

The benzamide scaffold is a cornerstone in medicinal chemistry, serving as a versatile template for the design of a multitude of therapeutic agents.[1] Its ability to form key hydrogen bonds and participate in various non-covalent interactions has allowed for its adaptation to target a diverse range of biological entities, including enzymes and receptors. This has led to the development of drugs with applications in oncology, central nervous system (CNS) disorders, inflammation, and infectious diseases.[2][3] This technical guide explores the core aspects of discovering novel benzamide derivatives, focusing on recent advancements, data-driven insights, detailed experimental methodologies, and the elucidation of underlying mechanisms of action.

General Experimental Workflow for Benzamide Derivative Discovery

The discovery and development of novel benzamide derivatives follow a structured, multi-stage process. This workflow begins with initial design and synthesis, progresses through comprehensive biological screening, and culminates in preclinical evaluation of the most promising candidates.

Caption: High-level workflow for novel benzamide derivative drug discovery.

Case Study: Anticancer Benzamide Derivatives

Benzamide derivatives have shown significant promise as anticancer agents by targeting various pathways crucial for tumor growth and survival.[4]

PARP-1 Inhibitors

Poly(ADP-ribose) polymerase-1 (PARP-1) is a key enzyme in the DNA damage repair process, making it a prime target for cancer therapy.[5] Inhibiting PARP-1 can lead to the accumulation of DNA damage and induce apoptosis, particularly in cancer cells with existing DNA repair defects.

A recent study detailed the discovery of benzamide derivatives bearing benzamidophenyl and phenylacetamidophenyl scaffolds as potent PARP-1 inhibitors.[5] Compound 13f from this series emerged as a highly effective agent.

| Parameter | Target/Cell Line | Value |

| Enzymatic Inhibition | PARP-1 | IC50 = 0.25 nM |

| Antiproliferative Activity | HCT116 (Human Colorectal Cancer) | IC50 = 0.30 µM |

| DLD-1 (Human Colorectal Cancer) | IC50 = 2.83 µM | |

| Selectivity | NCM460 (Normal Colon Epithelial) | Significantly lower inhibition |

| Data sourced from: European Journal of Medicinal Chemistry (2023).[5] |

Compound 13f exerts its anticancer effects by inhibiting PARP-1, which disrupts the DNA damage response. This leads to an accumulation of DNA double-strand breaks, ultimately triggering cell cycle arrest and apoptosis.[5]

Caption: Mechanism of compound 13f via PARP-1 inhibition.

Inducers of Oxidative Stress-Mediated Apoptosis

Another effective anticancer strategy involves inducing overwhelming oxidative stress within cancer cells. A series of 21 benzamide derivatives were synthesized and evaluated for their anticancer potential, with compound BJ-13 showing particularly strong effects in gastric cancer cells.[4]

| Cell Line | IC50 (µM) |

| MGC-803 (Gastric Cancer) | 2.15 ± 0.18 |

| SGC-7901 (Gastric Cancer) | 3.42 ± 0.21 |

| BGC-823 (Gastric Cancer) | 4.13 ± 0.25 |

| HCT-116 (Colon Cancer) | 5.28 ± 0.33 |

| Data sourced from: PubMed (2025).[4] |

Compound BJ-13 induces a significant accumulation of intracellular reactive oxygen species (ROS). This surge in ROS leads to the collapse of the mitochondrial membrane potential, releasing pro-apoptotic factors and activating the caspase cascade, which culminates in apoptosis.[4]

Caption: ROS-mediated mitochondrial dysfunction by BJ-13.

Case Study: CNS-Active Benzamide Derivatives

The sigma-1 receptor (S1R) is a promising drug target for CNS disorders due to its role in neuroprotection.[6] Novel benzamide derivatives have been developed as S1R agonists.

| Compound | S1R Affinity (Ki, nM) | S2R Affinity (Ki, nM) | S1R/S2R Selectivity |

| Lead Cmpd 1 | 0.8 ± 0.1 | 13 ± 2 | 16 |

| Novel Cmpd 2 | 0.4 ± 0.05 | 25 ± 3 | 62 |

| Data sourced from: PubMed Central, MDPI.[6][7] |

S1R is a molecular chaperone at the mitochondria-associated ER membrane (MAM). Agonism by benzamide derivatives like compound 2 is believed to stabilize this interface, promoting cellular homeostasis and neuroprotection.[6]

Caption: Action of benzamide agonists at the Sigma-1 Receptor.

Detailed Experimental Protocols

This section provides generalized methodologies for key experiments in the evaluation of novel benzamide derivatives.

General Synthesis of N-Substituted Benzamides

-

Acid Chloride Formation: Dissolve the parent benzoic acid derivative (1 eq.) in a suitable solvent (e.g., dichloromethane, DCM) under an inert atmosphere. Add thionyl chloride (SOCl₂) or oxalyl chloride (2-3 eq.) dropwise at 0°C. Allow the reaction to warm to room temperature and stir for 2-4 hours or until the reaction is complete (monitored by TLC). Remove the solvent and excess reagent under reduced pressure to yield the crude benzoyl chloride.

-

Amide Coupling: Dissolve the desired amine (1 eq.) and a non-nucleophilic base such as triethylamine or DIPEA (1.5-2 eq.) in DCM. Cool the solution to 0°C. Add a solution of the crude benzoyl chloride in DCM dropwise.

-

Work-up and Purification: Allow the reaction to stir at room temperature for 4-12 hours. Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the final N-substituted benzamide derivative.[8]

In Vitro Antiproliferative (MTT) Assay

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

Compound Treatment: Prepare serial dilutions of the benzamide derivatives in culture medium. Replace the medium in the wells with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control.

-

Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO₂.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or a suitable solubilization buffer to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. Calculate the cell viability as a percentage relative to the vehicle control and determine the IC50 value using non-linear regression analysis.[9]

Western Blot Analysis for Apoptotic Proteins

-

Protein Extraction: Treat cells with the benzamide derivative for the desired time. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors. Determine the protein concentration using a BCA assay.

-

SDS-PAGE: Denature 20-40 µg of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size on a 10-15% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-Caspase-3, anti-β-actin) overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[4]

References

- 1. benchchem.com [benchchem.com]

- 2. walshmedicalmedia.com [walshmedicalmedia.com]

- 3. nanobioletters.com [nanobioletters.com]

- 4. Design, synthesis and biological evaluation of benzamide derivatives as novel anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Discovery of novel benzamide derivatives bearing benzamidophenyl and phenylacetamidophenyl scaffolds as potential antitumor agents via targeting PARP-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Discovery of Novel Benzamide-Based Sigma-1 Receptor Agonists with Enhanced Selectivity and Safety - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery of Novel Benzamide-Based Sigma-1 Receptor Agonists with Enhanced Selectivity and Safety [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

The Versatile Scaffold: 2-Amino-N-(3,4-dimethylphenyl)benzamide as a Building Block in Pharmaceutical Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-aminobenzamide framework is a privileged scaffold in medicinal chemistry, serving as a cornerstone for the development of a diverse array of therapeutic agents. Its inherent structural features allow for facile derivatization, enabling the exploration of vast chemical spaces and the fine-tuning of pharmacological properties. This technical guide focuses on the synthesis, potential applications, and biological evaluation of 2-amino-N-(aryl)benzamides, with a specific emphasis on the 3,4-dimethylphenyl substituted analog as a representative example. While specific data for 2-amino-N-(3,4-dimethylphenyl)benzamide is limited in publicly available literature, this document extrapolates from closely related analogs to provide a comprehensive overview of its potential as a building block for novel pharmaceuticals. We will delve into established synthetic protocols, summarize the biological activities of analogous compounds, and present relevant experimental methodologies to guide further research and development in this promising area.

Introduction: The 2-Aminobenzamide Core

The 2-aminobenzamide moiety is a key structural alert in a multitude of biologically active compounds. The presence of an ortho-amino group and an amide linkage provides a unique combination of hydrogen bond donors and acceptors, facilitating interactions with various biological targets. This scaffold is particularly prominent in the development of antimicrobial and anticancer agents. The N-aryl substitution plays a crucial role in modulating the pharmacokinetic and pharmacodynamic properties of these derivatives, with the nature and position of substituents on the phenyl ring significantly influencing biological activity. The 3,4-dimethylphenyl substitution, in particular, offers a lipophilic character that can enhance cell permeability and target engagement.

Synthesis of 2-Amino-N-(aryl)benzamides

The synthesis of 2-amino-N-(aryl)benzamides is typically achieved through the reaction of isatoic anhydride with the corresponding aniline derivative. This reaction proceeds via a nucleophilic acyl substitution followed by the loss of carbon dioxide. Both conventional heating and microwave-assisted methods have been successfully employed, with the latter often providing higher yields and shorter reaction times.

General Synthetic Workflow

The general workflow for the synthesis of 2-amino-N-(aryl)benzamides from isatoic anhydride is depicted below. This process is adaptable for a wide range of substituted anilines, including 3,4-dimethylaniline, to yield the target compound.

Caption: General synthetic workflow for 2-amino-N-(aryl)benzamides.

Experimental Protocols

Method A: Conventional Heating

-

In a round-bottom flask, dissolve isatoic anhydride (1.0 eq) in a suitable solvent such as dimethylformamide (DMF) or ethanol.

-

Add the substituted aniline (e.g., 3,4-dimethylaniline) (1.0-1.2 eq) to the solution.

-

Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the mixture into ice-water to precipitate the crude product.

-

Filter the precipitate, wash with cold water, and dry under vacuum.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to afford the pure 2-amino-N-(aryl)benzamide.

Method B: Microwave-Assisted Synthesis

-

In a microwave-safe vessel, combine isatoic anhydride (1.0 eq) and the substituted aniline (e.g., 3,4-dimethylaniline) (1.0-1.2 eq) in a minimal amount of a high-boiling point solvent like DMF.

-

Seal the vessel and place it in a microwave reactor.

-

Irradiate the mixture at a specified power and temperature for a short duration (typically 2-10 minutes).

-

After cooling, work up the reaction mixture as described in Method A (steps 5-7).

Pharmaceutical Applications and Biological Activities

Antimicrobial Activity

Numerous studies have reported the antibacterial and antifungal properties of 2-aminobenzamide derivatives. The mechanism of action is often attributed to the disruption of microbial cell membranes or the inhibition of essential enzymes. The substitution pattern on the N-phenyl ring is a key determinant of the antimicrobial spectrum and potency.

Table 1: Antimicrobial Activity of Representative 2-Aminobenzamide Analogs

| Compound | R-Group | Test Organism | Activity (Inhibition Zone in mm) | Reference |

| 1 | 4-Fluorophenyl | Bacillus subtilis | 15 | [1] |

| 2 | 4-Chlorophenyl | Staphylococcus aureus | 14 | [1] |

| 3 | 4-Methoxyphenyl | Aspergillus fumigatus | 22 | [1] |

| 4 | 3,4-Dimethoxyphenyl | Candida albicans | 18 | [1] |

Note: Data is for illustrative purposes and represents the potential of the 2-aminobenzamide scaffold.

Anticancer Activity

The 2-aminobenzamide scaffold is a well-established pharmacophore in the design of anticancer agents, most notably as histone deacetylase (HDAC) inhibitors. HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression, and their inhibition can lead to cell cycle arrest and apoptosis in cancer cells.

Mechanism of Action: HDAC Inhibition

The general structure of a 2-aminobenzamide-based HDAC inhibitor consists of three key components: a zinc-binding group (ZBG), a linker, and a cap group. The 2-amino group of the benzamide scaffold often serves as the ZBG, chelating the zinc ion in the active site of the HDAC enzyme. The N-aryl group acts as the cap, interacting with the surface of the enzyme and contributing to binding affinity and selectivity.

Caption: Simplified signaling pathway of HDAC inhibition.

Table 2: In Vitro Antiproliferative Activity of N-Substituted Benzamide Derivatives Against Human Cancer Cell Lines (IC50 in µM)

| Compound | R-Group | MCF-7 (Breast) | A549 (Lung) | K562 (Leukemia) | MDA-MB-231 (Breast) | Reference |

| MS-275 (Entinostat) | Pyridinylmethylcarbamate | 1.5 | 2.3 | 0.8 | 3.1 | [2] |

| Analog 1 | 4-Chlorobenzyl | 5.2 | 7.8 | 3.5 | 6.4 | [2] |

| Analog 2 | 4-Fluorobenzyl | 6.1 | 8.9 | 4.1 | 7.2 | [2] |

Note: This data is from a study on N-substituted benzamides designed based on the HDAC inhibitor Entinostat and illustrates the potential for anticancer activity within this class of compounds.[2]

Experimental Protocols for Biological Evaluation

Antimicrobial Susceptibility Testing (Agar Disc Diffusion Method)

-

Prepare a standardized inoculum of the test microorganism.

-

Spread the inoculum uniformly over the surface of a sterile agar plate.

-

Impregnate sterile paper discs with a known concentration of the test compound dissolved in a suitable solvent (e.g., DMSO).

-

Place the discs on the surface of the inoculated agar plate.

-

Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

Measure the diameter of the zone of inhibition around each disc.

In Vitro Antiproliferative Assay (MTT Assay)

-

Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound and a vehicle control.

-

Incubate the plate for a specified period (e.g., 72 hours).

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.

-

Solubilize the formazan crystals by adding a solubilization buffer (e.g., DMSO).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Conclusion and Future Perspectives

The 2-amino-N-(aryl)benzamide scaffold represents a highly versatile and promising platform for the discovery of new pharmaceutical agents. While specific data on this compound is currently scarce, the extensive research on analogous compounds strongly suggests its potential as a valuable building block in drug development. Its straightforward synthesis and the demonstrated antimicrobial and anticancer activities of related derivatives warrant further investigation into this specific compound. Future research should focus on the synthesis of this compound and a library of its derivatives, followed by comprehensive biological screening to elucidate their therapeutic potential. Structure-activity relationship (SAR) studies will be crucial in optimizing the lead compounds for enhanced potency, selectivity, and favorable pharmacokinetic profiles. The exploration of this chemical space could lead to the identification of novel drug candidates for a range of diseases.

References

Exploring the Anticancer Potential of 2-amino-N-phenylbenzamide Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This technical guide summarizes the current understanding of the anticancer potential of 2-amino-N-phenylbenzamide derivatives based on available scientific literature. Direct research on 2-amino-N-(3,4-dimethylphenyl)benzamide derivatives is limited. The data and mechanisms presented herein are based on structurally related compounds and should be interpreted as a guide for future research and development in this specific area.

Introduction

The quest for novel and effective anticancer agents remains a cornerstone of modern medicinal chemistry. Among the vast array of heterocyclic scaffolds explored, 2-aminobenzamide derivatives have emerged as a promising class of compounds with significant antiproliferative activities. Their structural versatility allows for modifications that can modulate their biological activity, making them attractive candidates for targeted cancer therapy. This guide provides an in-depth overview of the synthesis, cytotoxic activity, and proposed mechanisms of action of various 2-amino-N-phenylbenzamide derivatives, with a focus on their potential as anticancer agents.

Synthesis of 2-amino-N-phenylbenzamide Derivatives

The synthesis of 2-amino-N-phenylbenzamide derivatives typically involves the coupling of a substituted 2-aminobenzoic acid with a corresponding aniline. A common synthetic route is the amidation reaction, which can be facilitated by various coupling agents.

For instance, a general procedure for the synthesis of N-substituted benzamide derivatives involves the use of a carboxylic group activating agent like BOP (Benzotriazol-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate) in the presence of a base such as triethylamine (TEA) and a catalyst like 4-dimethylaminopyridine (DMAP) in an appropriate solvent like dimethylformamide (DMF). The reaction typically proceeds at room temperature over a period of 24 to 48 hours.

Another approach involves the reaction of an isatoic anhydride with an appropriate aniline derivative. This method provides a straightforward route to a variety of N-substituted 2-aminobenzamides. The specific synthesis of a this compound derivative would likely follow a similar protocol, reacting 2-aminobenzoic acid or a derivative with 3,4-dimethylaniline.

In Vitro Anticancer Activity

The anticancer potential of 2-amino-N-phenylbenzamide derivatives has been evaluated against a panel of human cancer cell lines. The cytotoxic effects are typically quantified by determining the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits 50% of cell growth. The following tables summarize the reported cytotoxic activities of various 2-aminobenzamide derivatives.

Table 1: Cytotoxic Activity of Imidazole-Based N-Phenylbenzamide Derivatives [1]

| Compound ID | Substitution on N-phenyl ring | A549 (Lung Cancer) IC50 (µM) | HeLa (Cervical Cancer) IC50 (µM) | MCF-7 (Breast Cancer) IC50 (µM) |

| 4a | Unsubstituted | 12.5 | 15.1 | 11.6 |

| 4b | 4-Chloro | 18.2 | 20.3 | 15.8 |

| 4e | 4-Methoxy | 8.9 | 11.1 | 9.2 |

| 4f | 4-Fluoro | 7.5 | 9.3 | 8.9 |

| 4g | 4-Bromo | 25.3 | 28.9 | 22.4 |

| 4h | 2-Methoxy | 9.3 | 11.9 | 10.5 |

Table 2: Cytotoxic Activity of 2-Aminobenzamide Derivatives Bearing a Benzothiazole Moiety [2]

| Compound ID | A549 (Lung Cancer) IC50 (µM) | SW480 (Colon Cancer) IC50 (µM) |

| 3a | 24.59 | > 50 |

| 3c | 29.59 | > 50 |

Mechanism of Action: Histone Deacetylase (HDAC) Inhibition

A primary mechanism through which many 2-aminobenzamide derivatives exert their anticancer effects is the inhibition of histone deacetylases (HDACs).[3][4][5][6][7][8] HDACs are a class of enzymes that play a crucial role in the regulation of gene expression by removing acetyl groups from histones, leading to a more condensed chromatin structure and transcriptional repression of tumor suppressor genes.

The 2-aminobenzamide moiety is believed to act as a zinc-binding group (ZBG), chelating the zinc ion in the active site of HDAC enzymes.[4][6] This interaction blocks the catalytic activity of the enzyme, leading to hyperacetylation of histones. The subsequent open chromatin structure allows for the transcription of genes that can induce cell cycle arrest, differentiation, and apoptosis in cancer cells.

Several studies have highlighted the importance of the 2-amino group on the benzamide scaffold for HDAC inhibitory activity.[5] Derivatives lacking this ortho-amino group are often devoid of significant HDAC inhibitory potency.

Signaling Pathway: HDAC Inhibition Leading to Apoptosis

Caption: HDAC inhibition by 2-aminobenzamide derivatives.

Experimental Protocols

This section outlines standard methodologies for evaluating the anticancer potential of novel compounds, based on protocols described in the literature.

Cell Culture and Maintenance

-

Cell Lines: A panel of human cancer cell lines, such as A549 (lung), HCT116 (colon), MCF-7 (breast), and HeLa (cervical), are commonly used.

-